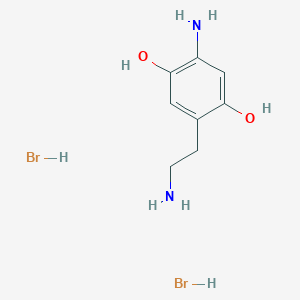
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide (AEDB) is a small molecular weight organobromide compound that has been studied for its diverse biological properties. AEDB has been used for a variety of research applications in the laboratory, including biochemical and physiological studies. It has been used to study the mechanism of action and the biochemical and physiological effects of various compounds. In addition, AEDB has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used to study the mechanism of action of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various compounds.
Wirkmechanismus
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a small molecular weight organobromide compound that has been studied for its diverse biological properties. 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with a variety of cellular targets, including proteins and enzymes. It has been shown to interact with enzymes involved in the metabolism of drugs, hormones, and toxins. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to interact with proteins involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been shown to have a variety of effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has a number of advantages and limitations for laboratory experiments. One of the advantages of using 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is that it is a small molecular weight compound, which makes it easy to handle and store. In addition, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is relatively stable, which makes it suitable for long-term storage. However, 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is also relatively insoluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its diverse biological properties, and there are a number of potential future directions for research. One potential direction is to study the effects of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide on other cellular targets, such as receptors and transporters. In addition, further research could be conducted to explore the pharmacokinetics and pharmacodynamics of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide. Finally, further research could be conducted to explore the potential therapeutic applications of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide.
Synthesemethoden
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide can be synthesized using a variety of methods. The most common method is a reaction between 2-amino-5-chlorobenzene-1,4-diol and ethylene bromide. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHJBIGEJAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)CCN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)






![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)